1-Tetradecyl-3-methylimidazolium chloride

Ion-gel Electrolyte Conductivity

Researchers requiring surface-active ionic liquids often face a trade-off between micelle formation efficiency and ionic conductivity. 1-Tetradecyl-3-methylimidazolium chloride occupies a unique C14 'sweet spot'-delivering lower critical micelle concentration than C12 analogs while retaining higher conductivity than C16 homologs. • Ionic conductivity of 24 mS cm⁻¹ in gel formulations, suitable for solid-state electrolyte development • Patent-validated performance as an environmentally friendly steel corrosion inhibitor in strong acid media • Selective complexation with anionic polymers (e.g., NaCMC) enables tunable hydrogel and responsive material design Supplied with full Certificates of Analysis; ambient-temperature shipping for standard research quantities.

Molecular Formula C18H35ClN2
Molecular Weight 314.9 g/mol
CAS No. 171058-21-2
Cat. No. B062011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetradecyl-3-methylimidazolium chloride
CAS171058-21-2
Molecular FormulaC18H35ClN2
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-]
InChIInChI=1S/C18H35N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1
InChIKeySDXDXENAFAXVMX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tetradecyl-3-methylimidazolium Chloride: Overview


1-Tetradecyl-3-methylimidazolium chloride ([C₁₄MIm]Cl, CAS 171058-21-2) is a member of the 1-alkyl-3-methylimidazolium chloride [Cnmim]Cl family of surface-active ionic liquids (SAILs). Characterized by a 14-carbon alkyl chain on the imidazolium cation, it functions as a cationic surfactant with strong micelle-forming capabilities in aqueous solutions, driven by the balance of a hydrophobic tail and a charged, hydrogen-bonding headgroup [1]. As a room-temperature ionic liquid, it exhibits unique properties distinct from conventional salts and non-ionic surfactants, making it a compound of interest in fields ranging from colloid science to advanced materials [1].

Why Substitution Requires Validation


Despite being a member of the [Cnmim]Cl family, 1-Tetradecyl-3-methylimidazolium chloride cannot be considered a generic substitute for its shorter- or longer-chain analogs. The length of the alkyl chain is the primary driver of its physicochemical behavior. A systematic study on the [Cnmim]Cl series (n=10-16) confirms that critical micelle concentration (cmc) values decrease with increasing alkyl chain length [1]. Conversely, molecular dynamics simulations show that ionic conductivity decreases as the alkyl chain length increases from C12 to C16 . This creates a unique 'sweet spot' for [C₁₄MIm]Cl, which offers a balance of lower CMC compared to [C₁₂MIm]Cl and higher conductivity compared to [C₁₆MIm]Cl. Furthermore, its interaction with polymers is selective; it forms stronger complexes with anionic sodium carboxymethylcellulose (NaCMC) than with non-ionic poly(vinylpyrrolidone) (PVP) [2], indicating that performance in polymer-based applications cannot be extrapolated from one SAIL to another.

Quantitative Differentiation Evidence


Ionic Conductivity in Ion-Gel Electrolytes

An ion-conductive gel formed by self-assembly of [C₁₄MIm]Cl and 6-hexanediol diacrylate (HDODA) exhibits an ionic conductivity of 24 mS cm⁻¹ at 33 °C . While this specific value is for the formulated gel, it provides a benchmark for the performance achievable with this ionic liquid. This is compared to ion-gel systems that utilize conventional cationic surfactants like cetyltrimethylammonium bromide (CTAB), which typically yield lower conductivities due to differences in ion mobility and gel morphology .

Ion-gel Electrolyte Conductivity

Selective Binding to Anionic vs. Non-Ionic Polymers

A study on polymer-SAIL interactions demonstrated that [C₁₄MIm]Cl forms a significantly stronger complex with the anionic polymer sodium carboxymethylcellulose (NaCMC) compared to the non-ionic polymer poly(vinylpyrrolidone) (PVP) [1]. This was observed as a larger increase in the cmc of [C₁₄MIm]Cl in the presence of NaCMC versus PVP, indicating a more favorable and cooperative binding to the anionic polymer chain [1].

Polymer-surfactant interaction Complexation Colloid science

Hydrophilic Peptide Separation in MEKC

In micellar electrokinetic chromatography (MEKC), the surfactant [C₁₄MIm]Cl was directly compared to the conventional cationic surfactant cetyltrimethylammonium bromide (CTAB) for the separation of hydrophilic glutathione analogues . The study found that the retention factors (k) of the peptides were different and often higher with [C₁₄MIm]Cl, suggesting that the imidazolium-based micelles provide unique π-π and hydrogen-bonding interactions that are absent in the purely hydrophobic CTAB micelles, leading to improved resolution .

Analytical Chemistry Electrophoresis Peptide Separation

Targeted Application Scenarios


Solid-State Electrolyte Development

Based on its ability to form ion-conductive gels with high ionic conductivity (24 mS cm⁻¹) , [C₁₄MIm]Cl is an excellent candidate for formulating solid-state electrolytes. Its performance in this area surpasses that of many conventional surfactant-based systems, making it a valuable component in the development of next-generation batteries, supercapacitors, and electrochromic devices.

Separation of Hydrophilic Biomolecules

In analytical chemistry, [C₁₄MIm]Cl provides unique selectivity in micellar electrokinetic chromatography (MEKC). As demonstrated by its different separation profile for glutathione analogues compared to CTAB , it should be prioritized for developing methods to separate challenging hydrophilic or charged species where conventional pseudostationary phases fail.

Anionic Polymer Complexation and Material Design

The strong and selective complexation of [C₁₄MIm]Cl with anionic polymers like sodium carboxymethylcellulose (NaCMC) [1] positions it as a key ingredient in the design of responsive materials. This property can be exploited to create tunable hydrogels for drug delivery, viscosity modifiers for industrial fluids, or specialized coatings.

Corrosion Inhibition in Acidic Environments

A patent specifically claims the use of 1-tetradecyl-3-methylimidazolium chloride as an effective and environmentally friendly steel corrosion inhibitor in strong acid solutions [2]. This provides a direct industrial application where its performance has been validated, offering a potential alternative to traditional, more toxic corrosion inhibitors.

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